molecular formula C10H17BO4 B6166972 methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate CAS No. 125160-21-6

methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

Cat. No.: B6166972
CAS No.: 125160-21-6
M. Wt: 212.05 g/mol
InChI Key: YRXVNAIOQAUBNO-VOTSOKGWSA-N
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Description

Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a boron-containing acrylate ester characterized by:

  • A conjugated (2E)-configured α,β-unsaturated ester group.
  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety.
  • A methyl ester terminal group.

This compound is widely used in Suzuki-Miyaura cross-coupling reactions to synthesize conjugated dienes or functionalized acrylates . Its structural features balance reactivity and stability, making it valuable in medicinal chemistry (e.g., prodrug design ) and materials science.

Properties

CAS No.

125160-21-6

Molecular Formula

C10H17BO4

Molecular Weight

212.05 g/mol

IUPAC Name

methyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate

InChI

InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-6-8(12)13-5/h6-7H,1-5H3/b7-6+

InChI Key

YRXVNAIOQAUBNO-VOTSOKGWSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C(=O)OC

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via deprotonation of methyl propiolate by sodium methoxide, generating a nucleophilic acetylide intermediate. This species attacks the electrophilic boron center in bis(pinacolato)diboron, followed by protonation to yield the (E)-configured product. Key parameters include:

ParameterValue
SubstrateMethyl propiolate
Boron SourceBis(pinacolato)diboron
BaseSodium methoxide
SolventEthanol
Temperature22°C
Time12 hours
Yield75%

The stereoselectivity arises from the trans-addition mechanism, favoring the thermodynamically stable (E)-isomer. Nuclear magnetic resonance (NMR) analysis confirms the absence of (Z)-isomer byproducts.

ParameterValue
CatalystPd(dppf)Cl₂·CH₂Cl₂
Ligand1,1'-Bis(diphenylphosphino)ferrocene
BasePotassium acetate
Solvent1,4-Dioxane
Temperature80–110°C
Time5–24 hours

This method could mitigate base sensitivity issues but may require optimization to suppress side reactions like over-borylation.

Comparative Analysis of Methods

Efficiency and Scalability

The base-catalyzed method offers simplicity and avoids transition metals, reducing purification challenges. However, the 75% yield leaves room for improvement via solvent optimization (e.g., switching to THF) or incremental temperature adjustments. Transition-metal approaches, while unexplored for this specific compound, might enhance yields in substrates prone to polymerization.

Stereochemical Control

Both methods inherently favor (E)-selectivity due to mechanistic constraints. The base-catalyzed route’s trans-addition mechanism precludes (Z)-isomer formation, while Pd-mediated pathways typically retain configuration during transmetallation.

Industrial and Laboratory-Scale Considerations

Large-scale synthesis prioritizes the base-catalyzed method for cost-effectiveness and minimal metal contamination. Bench-scale explorations may employ Pd catalysts to explore functional group tolerance, though substrate-specific modifications are necessary .

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, transforming the boron moiety into a boronic acid or boronate ester.

  • Reduction: : Reductive conditions can convert the compound into simpler boron-containing structures, often under metal-catalyzed systems.

  • Substitution: : Nucleophilic and electrophilic substitution reactions are common, with the boron center acting as a key reactive site.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or peracids.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halides or nucleophiles under basic or acidic conditions.

Major Products

  • Oxidation: : Boronic acids or boronate esters.

  • Reduction: : Simplified boron structures.

  • Substitution: : Substituted organic compounds with modified boron centers.

Scientific Research Applications

Organic Synthesis

This compound is primarily used as a building block in organic synthesis due to its reactive double bond and boron functionality. It allows for the introduction of boron into organic molecules, facilitating further transformations such as:

  • Borylation Reactions : It can serve as a reagent in borylation reactions to introduce boron atoms into organic substrates.

Material Science

Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is utilized in the development of new materials. Its unique structure enables:

  • Polymerization : It can be polymerized to create polymers with desirable mechanical and thermal properties.

Agricultural Chemistry

The compound's boron content makes it valuable in agricultural applications. It can be involved in:

  • Pesticide Formulations : Its derivatives may enhance the efficacy of certain pesticides by improving their stability and bioavailability.

Pharmaceutical Applications

In medicinal chemistry, this compound can be utilized for:

  • Drug Development : The incorporation of boron into drug molecules can enhance their pharmacological properties and bioactivity.

Case Study 1: Borylation Reactions

A study demonstrated the effectiveness of this compound in borylation reactions that yielded high selectivity and efficiency. The reaction conditions were optimized to achieve maximum yield with minimal byproducts.

Case Study 2: Polymer Development

Research indicated that polymers synthesized from this compound exhibited enhanced thermal stability compared to traditional polymers. This was attributed to the presence of boron within the polymer matrix.

Mechanism of Action

The compound's reactivity is primarily driven by the boron atom's empty p-orbital, which can participate in various chemical reactions. This enables the formation of new bonds through mechanisms such as nucleophilic addition and electrophilic substitution. Molecular targets often involve electrophilic species that can interact with the boron center, facilitating reactions in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ester Groups
Compound Name Ester Group Molecular Weight Key Features
Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate Methyl 226.08 g/mol Compact structure; ideal for reactions requiring minimal steric hindrance.
tert-Butyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate tert-Butyl 254.15 g/mol Increased lipophilicity; slower hydrolysis due to bulky ester .
Ethyl (E/Z)-2,2,4,8-tetramethyl-6-(pinacolboron)non-4-enoate (2j) Ethyl 368.34 g/mol Branched alkyl chain; high E/Z selectivity (22:1) in synthesis .

Key Insights :

  • Methyl vs. tert-Butyl : The methyl ester’s smaller size enhances reactivity in cross-coupling, while the tert-butyl group improves solubility in organic solvents .
  • Ethyl Derivatives : Ethyl-based compounds (e.g., 2j) exhibit high stereoselectivity, likely due to steric effects during synthesis .

Key Insights :

  • Electron-Withdrawing Groups (EWGs) : Fluorine and trifluoromethyl groups increase electrophilicity, directing reactivity toward nucleophilic attack .
  • Cyanosubstituents: Enable post-coupling transformations (e.g., nitrile-to-amide conversions) .
Stereochemical and Stability Considerations
  • E/Z Selectivity : Ethyl derivatives (e.g., 2j, 2k) achieve high E/Z ratios (up to 22:1) via controlled lithiation conditions . The main compound’s (2E)-configuration is stabilized by conjugation between the ester and boronate groups.
  • Hydrolytic Stability : Pinacol boronates generally resist hydrolysis, but tert-butyl esters (e.g., ) prolong stability in aqueous environments compared to methyl esters.
Crystallographic and Spectroscopic Data
  • Crystal Structures : Boronate esters like 3-(pinacolboron)aniline () adopt planar geometries, facilitating π-π interactions in solid-state assemblies .
  • NMR Characterization : Distinct $^{11}\text{B}$ NMR shifts (~30 ppm) confirm boronate integrity across analogs .

Biological Activity

Methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate is a compound with significant biological activity due to its structural properties and the presence of the boron moiety. This article aims to provide a detailed overview of its biological activities, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 1256945-02-4
  • Molecular Formula : C17H20BF3O4
  • Molecular Weight : 356.14 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain metabolic enzymes. Its boronate structure allows it to form reversible covalent bonds with serine or cysteine residues in enzyme active sites.
  • Cell Signaling Modulation : It may influence cell signaling pathways such as the MAPK/ERK pathway and NF-kB activation. These pathways are crucial for cellular responses to stress and inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells, potentially protecting against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits specific metabolic enzymes involved in cancer metabolism
Antioxidant ActivityReduces oxidative stress in human cell lines
Cell ProliferationModulates proliferation in cancer cell lines
CytotoxicityExhibits cytotoxic effects against certain tumor types

Case Studies

  • Study on Cancer Cell Lines :
    A study investigated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to apoptosis induction via the mitochondrial pathway .
  • Inflammation Models :
    In models of inflammation induced by TNF-alpha in smooth muscle cells (SMCs), treatment with this compound resulted in a significant decrease in NF-kB activity compared to untreated controls. This suggests its potential as an anti-inflammatory agent .
  • Antioxidant Studies :
    The compound was evaluated for its ability to scavenge free radicals in vitro. Results showed that it effectively reduced reactive oxygen species (ROS) levels in human fibroblast cultures by approximately 40% at a concentration of 50 µM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate, and how can stereochemical integrity be maintained?

  • Methodology : This compound is typically synthesized via palladium-catalyzed cross-coupling or diboration reactions. For example, General Procedure 11 () involves coupling boronic esters with α,β-unsaturated esters under mild conditions. To preserve the (2E)-configuration, use inert atmospheres (N₂/Ar) and low temperatures (0–25°C). Purification via silica gel chromatography (e.g., 1:9 EtOAc:Hexanes) ensures removal of stereoisomeric impurities .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • 1H NMR : Look for the α,β-unsaturated ester proton (δ 6.5–7.5 ppm, doublet with J ≈ 15–16 Hz for trans configuration) and the dioxaborolane methyl groups (δ 1.0–1.3 ppm) .
  • 11B NMR : A singlet near δ 30–35 ppm confirms the boronate ester moiety .
  • TLC : Use Rf values in EtOAc:Hexanes (e.g., Rf 0.35 in 1:9) to monitor reaction progress .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound to minimize homocoupling or protodeboronation?

  • Methodology :

  • Catalyst/Ligand Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ with electron-rich ligands to enhance oxidative addition efficiency ( ).
  • Base : K₂CO₃ or CsF in biphasic solvent systems (toluene:H₂O) reduces protodeboronation .
  • Temperature : Reactions at 60–80°C balance reactivity and stability of the boronate ester ( ).
  • Monitoring : Track by 11B NMR to detect boronic acid intermediates that may degrade .

Q. What strategies are effective for analyzing and resolving contradictions in reactivity data across different studies (e.g., divergent coupling yields)?

  • Methodology :

  • Purity Assessment : Confirm starting material purity via HPLC () or elemental analysis.
  • Control Experiments : Test for moisture sensitivity (common in boronate esters) by repeating reactions under rigorously anhydrous conditions ( ).
  • Computational Modeling : Use DFT calculations to predict steric/electronic effects of substituents on coupling efficiency .

Q. How does the steric and electronic profile of this compound influence its application in tandem reactions (e.g., sequential cross-coupling or cycloadditions)?

  • Methodology :

  • Steric Effects : The tetramethyl dioxaborolane group enhances stability but may hinder coupling with bulky aryl halides. Use bulky ligands (e.g., SPhos) to mitigate this ( ).
  • Electronic Effects : The electron-withdrawing ester group activates the α,β-unsaturated system for Michael additions or Diels-Alder reactions post-cross-coupling ().

Q. What are the best practices for crystallographic analysis of derivatives of this compound, particularly when dealing with twinned or low-resolution data?

  • Methodology :

  • Software : Use SHELXL for refinement ( ) and Olex2 for structure solution.
  • Data Collection : High-resolution (<1.0 Å) data at synchrotron sources improves accuracy for boron-containing structures .
  • Twinning : Apply TWINLAW in SHELXL to model twinned domains ( ).

Methodological Challenges and Solutions

Q. How can researchers address the compound’s sensitivity to hydrolysis during biological assays or aqueous-phase reactions?

  • Methodology :

  • Prodrug Design : Incorporate hydrolytically stable protecting groups (e.g., tert-butyl esters) or use micellar encapsulation ().
  • Storage : Store at –20°C under argon with molecular sieves to prevent moisture ingress ( ).

Q. What experimental approaches are recommended for studying the compound’s role in boron neutron capture therapy (BNCT) or as a protease inhibitor?

  • Methodology :

  • BNCT : Synthesize derivatives with tumor-targeting moieties (e.g., antibody conjugates) and validate boron uptake via ICP-MS ( ).
  • Enzyme Inhibition : Use FRET-based assays with fluorogenic substrates to measure inhibition kinetics ( ).

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